molecular formula C11H11BrFNO2 B12232329 N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide

N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide

Cat. No.: B12232329
M. Wt: 288.11 g/mol
InChI Key: QCYLREDXSDPNFP-UHFFFAOYSA-N
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Description

N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide is a synthetic organic compound characterized by the presence of a bromine atom, a fluorine atom, and an oxolane ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide typically involves the amidation reaction. One common method is the reaction of 3-bromo-2-fluoroaniline with oxolane-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C11H11BrFNO2

Molecular Weight

288.11 g/mol

IUPAC Name

N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide

InChI

InChI=1S/C11H11BrFNO2/c12-8-2-1-3-9(10(8)13)14-11(15)7-4-5-16-6-7/h1-3,7H,4-6H2,(H,14,15)

InChI Key

QCYLREDXSDPNFP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)NC2=C(C(=CC=C2)Br)F

Origin of Product

United States

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